molecular formula C13H21NO B13288631 N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine

N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine

Cat. No.: B13288631
M. Wt: 207.31 g/mol
InChI Key: NPGODUABKHQUAA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine is an organic compound that features a furan ring attached to a cyclohexane ring with a dimethyl substitution. This compound is of interest due to its unique structure, which combines the aromatic properties of the furan ring with the stability of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine typically involves the reaction of furan-2-carboxaldehyde with 4,4-dimethylcyclohexanone in the presence of a suitable amine. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield . Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxaldehyde: A precursor in the synthesis of N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine.

    4,4-Dimethylcyclohexanone: Another precursor used in the synthesis.

    Furan-2,5-dicarboxylic acid: A product of the oxidation of the furan ring.

Uniqueness

This compound is unique due to its combination of a furan ring and a cyclohexane ring with dimethyl substitution. This structure imparts both aromatic and aliphatic characteristics, making it versatile for various applications in chemistry, biology, and industry .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine

InChI

InChI=1S/C13H21NO/c1-13(2)7-5-11(6-8-13)14-10-12-4-3-9-15-12/h3-4,9,11,14H,5-8,10H2,1-2H3

InChI Key

NPGODUABKHQUAA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NCC2=CC=CO2)C

Origin of Product

United States

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